(3'R)-Ezetimibe
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Overview
Description
(3’R)-Ezetimibe: is a pharmaceutical compound primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable medication for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’R)-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring, which is a crucial structural component of the compound. The synthesis typically involves:
Formation of the Azetidinone Ring: This step often involves a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Side Chains: The side chains are introduced through various substitution reactions, often using reagents like alkyl halides or aryl halides.
Purification and Crystallization: The final product is purified through recrystallization or chromatography to obtain (3’R)-Ezetimibe in its pure form.
Industrial Production Methods: Industrial production of (3’R)-Ezetimibe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
Chemistry: (3’R)-Ezetimibe is used as a model compound in studying azetidinone chemistry and its reactivity. It serves as a reference for developing new synthetic methodologies for azetidinone derivatives.
Biology: In biological research, (3’R)-Ezetimibe is used to study cholesterol metabolism and its regulation. It helps in understanding the mechanisms of cholesterol absorption and the role of various transporters in this process.
Medicine: Medically, (3’R)-Ezetimibe is used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. It is often prescribed in combination with statins to enhance cholesterol-lowering effects.
Industry: In the pharmaceutical industry, (3’R)-Ezetimibe is a key ingredient in the formulation of cholesterol-lowering medications. Its production and quality control are critical for ensuring the efficacy and safety of these medications.
Mechanism of Action
(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.
Comparison with Similar Compounds
Simvastatin: A statin that inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Atorvastatin: Another statin with a similar mechanism to simvastatin but with a longer half-life.
Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.
Uniqueness of (3’R)-Ezetimibe: Unlike statins, (3’R)-Ezetimibe specifically targets cholesterol absorption in the intestine rather than cholesterol synthesis in the liver. This unique mechanism makes it a valuable addition to cholesterol-lowering therapy, especially when used in combination with statins to achieve a synergistic effect.
Properties
CAS No. |
163380-16-3 |
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Molecular Formula |
C24H21F2NO3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChI Key |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Synonyms |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
Origin of Product |
United States |
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